molecular formula C6H11O10P B10758873 2-Keto-6-phosphate-D-gluconic acid, alpha-furanose form

2-Keto-6-phosphate-D-gluconic acid, alpha-furanose form

Cat. No.: B10758873
M. Wt: 274.12 g/mol
InChI Key: LXQWHMQOSMCJIZ-ZGEUXELVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-KETO-6-PHOSPHATE-D-GLUCONIC ACID, ALPHA-FURANOSE FORM undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-KETO-6-PHOSPHATE-D-GLUCONIC ACID, ALPHA-FURANOSE FORM has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-KETO-6-PHOSPHATE-D-GLUCONIC ACID, ALPHA-FURANOSE FORM involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various enzymatic reactions, leading to the production of different metabolites. The molecular targets and pathways involved include those related to carbohydrate metabolism and energy production .

Comparison with Similar Compounds

2-KETO-6-PHOSPHATE-D-GLUCONIC ACID, ALPHA-FURANOSE FORM can be compared with other similar compounds such as:

    2-Keto-D-gluconic acid: Another derivative of gluconic acid with similar properties but different structural forms.

    6-Phospho-D-gluconic acid: A related compound involved in the pentose phosphate pathway.

    D-Arabino-2-hexulopyranosonic acid: A similar sugar acid with distinct chemical properties

The uniqueness of this compound lies in its specific structural configuration and its role in various biochemical processes.

Properties

Molecular Formula

C6H11O10P

Molecular Weight

274.12 g/mol

IUPAC Name

(2R,3R,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C6H11O10P/c7-3-2(1-15-17(12,13)14)16-6(11,4(3)8)5(9)10/h2-4,7-8,11H,1H2,(H,9,10)(H2,12,13,14)/t2-,3-,4-,6-/m1/s1

InChI Key

LXQWHMQOSMCJIZ-ZGEUXELVSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@](O1)(C(=O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)(C(=O)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.